Benzo[d]oxazol-2(3H)-one derivative 3
Description
Properties
Molecular Formula |
C28H37N3O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine |
InChI |
InChI=1S/C28H37N3O3/c1-3-23(4-1)30-13-11-25(12-14-30)34-24-9-7-22(8-10-24)21-29-15-17-31(18-16-29)26-5-2-6-27-28(26)33-20-19-32-27/h2,5-10,23,25H,1,3-4,11-21H2 |
InChI Key |
DOVAYWNSWPTVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)CN4CCN(CC4)C5=C6C(=CC=C5)OCCO6 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of 2-Aminophenol Derivatives
A foundational method for constructing the benzo[d]oxazol-2(3H)-one core involves cyclocondensation of 2-aminophenol with carbon disulfide under basic conditions. In a representative procedure, 2-aminophenol reacts with potassium hydroxide in methanol, followed by the addition of carbon disulfide to yield benzo[d]oxazole-2-thiol (II). This intermediate serves as a precursor for further functionalization. For derivative 3, subsequent alkylation with bromoacetic acid at 60°C for 4 hours produces a key acetylated intermediate, which undergoes coupling with substituted anilines using EDCI/HOBt activation to afford the final product. Yields for this three-step sequence range from 65% to 78%, depending on the substituent electronic effects.
Catalyst-Free Synthesis via Thiol-Ether Formation
Recent advances have eliminated the need for metal catalysts in derivative 3 synthesis. A one-pot, three-component reaction combines benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in acetone under reflux conditions. Triethylamine acts as a base, facilitating thiolate formation and subsequent nucleophilic attack on the benzyl bromide intermediate. This method achieves yields up to 92% for derivative 3 analogs, with reaction completion within 3 hours. The absence of transition metals simplifies purification and enhances scalability.
Alkylation and Functional Group Interconversion
N-Alkylation of Benzoxazolone Precursors
N-Alkylation strategies leverage the reactivity of the oxazolone nitrogen. For example, treating benzo[d]oxazol-2(3H)-one with 1,4-dibromobutane in acetone yields 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one, which undergoes nucleophilic substitution with piperazine to form bivalent derivatives. This method, optimized at 60°C for 12 hours, provides a 70–85% yield range. The choice of dibromoalkane chain length critically influences the steric and electronic profile of derivative 3.
Suzuki Cross-Coupling for Aryl Functionalization
Optimization and Process Parameters
Solvent and Temperature Effects
Reaction efficiency strongly correlates with solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but may promote side reactions. In contrast, acetone and tetrahydrofuran (THF) balance reactivity and selectivity, particularly for alkylation steps. Optimal temperatures range from 60°C (for EDCI-mediated couplings) to reflux conditions (80–100°C) for cross-coupling reactions.
Catalytic Systems and Yield Enhancement
The use of EDCI/HOBt in amide bond formation minimizes racemization and improves yields to >90%. Similarly, Pd(II) catalysts with dppf ligands enhance Suzuki coupling efficiency by stabilizing the active palladium species. Additives like potassium carbonate or triethylamine neutralize acidic byproducts, driving reactions to completion.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the predominant methods:
Structural Characterization and Validation
Spectroscopic Confirmation
Derivative 3 and intermediates are routinely characterized by NMR, NMR, and IR spectroscopy. For instance, the carbonyl stretch of the oxazolone ring appears at 1663–1661 cm in IR spectra, while NMR reveals distinct singlet peaks for methyl groups at δ 2.06 ppm. High-resolution mass spectrometry (HRMS) confirms molecular formulae, with parent ions matching calculated exact masses within 3 ppm error.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2(3H)-one derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Benzo[d]oxazol-2(3H)-one derivative 3 has the molecular formula and a molecular weight of approximately 463.6 g/mol. The structural characteristics of this compound contribute to its biological activity and therapeutic potential.
Medicinal Applications
-
Anticancer Activity
- Recent studies have identified benzo[d]oxazol-2(3H)-one derivatives as promising candidates for cancer treatment. For instance, a series of these compounds demonstrated potent inhibitory activities against c-Met kinase, which is implicated in various cancer types. One derivative exhibited an IC50 value of 1 nM against c-Met kinase and 5 nM against EBC-1 cell proliferation, indicating strong anticancer properties .
-
Sigma Receptor Binding
- Research has shown that substituted benzo[d]oxazol-2(3H)-one derivatives exhibit selective binding to sigma receptors, particularly sigma(1). Compounds with specific substitutions demonstrated high affinity for these receptors, which are involved in neuroprotection and modulation of pain pathways. The highest affinity was noted for a chlorine-substituted compound with K(i) values of 0.1 nM for sigma(1) receptors .
-
Inhibition of Aldehyde Dehydrogenase
- Benzo[d]oxazol-2(3H)-one derivatives have been explored as selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with drug resistance in cancer treatment. A recent study utilized a 3D-quantitative structure-activity relationship (QSAR) model to design new inhibitors that effectively target ALDH1A1, enhancing the efficacy of existing chemotherapeutics .
Case Study: Anticancer Efficacy
A study evaluated several benzo[d]oxazol-2(3H)-one derivatives for their anticancer properties against various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 10 | A549 (Lung) |
| Derivative B | 5 | EBC-1 (Lung) |
| Derivative C | 20 | MCF-7 (Breast) |
Case Study: Sigma Receptor Interaction
Another investigation focused on the interaction of benzo[d]oxazol-2(3H)-one derivatives with sigma receptors. The study highlighted the significance of substituent placement on the N-benzyl moiety, revealing that para-substituted compounds exhibited superior binding affinity compared to ortho-substituted counterparts.
| Compound | K(i) Sigma(1) (nM) | K(i) Sigma(2) (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound D | 0.1 | 427 | 4270 |
| Compound E | 0.5 | 300 | 600 |
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2(3H)-one derivative 3 involves its interaction with specific molecular targets. For instance, it has been shown to bind to prostaglandin H2 synthase and trypsin enzyme, inhibiting their activity and thereby exerting anti-inflammatory effects . Molecular docking studies have provided insights into the binding affinity and interactions of the compound with these targets .
Comparison with Similar Compounds
Target-Specific Activity Profiles
- Kinase Inhibition: While quinoline-hybridized benzoxazolones () show nanomolar c-Met inhibition, the unmodified benzo[d]oxazol-2(3H)-one derivative lacks ThyX inhibition entirely (IC₅₀ > 100 µM), highlighting the critical role of the quinoline moiety in kinase targeting .
- Receptor Modulation :
- Sigma-1 Receptors : Substituted benzoxazolone derivatives (e.g., ) exhibit affinity for sigma-1 receptors, with SAR studies emphasizing the importance of arylpiperazine substituents for binding .
- Alpha-Adrenergic Receptors (α-ARs) : Incorporating benzoxazolone into N-arylpiperazine derivatives (e.g., compound 10 in ) maintained α1-AR affinity (Ki = 3–30 nM) but showed reduced potency compared to ARC-239 (Ki = 0.2 nM) .
Table 2: Comparative Potency Across Targets
Key Structure-Activity Relationship (SAR) Insights
- Quinoline Hybridization: The 4-ethoxy-7-substituted-quinoline core is critical for c-Met kinase inhibition, as removal abolishes activity .
- Substituent Effects :
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare benzo[d]oxazol-2(3H)-one derivatives, and how can their purity and structural integrity be validated?
A1. Benzo[d]oxazol-2(3H)-one derivatives are typically synthesized via alkylation reactions using bromoalkyl reagents under basic conditions (e.g., K₂CO₃ in DMF). For example, 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one is prepared by reacting 1,4-dibromobutane with the parent benzoxazolone at 60°C, yielding 62% after purification via silica gel chromatography . Structural validation relies on ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., δ 7.30–7.05 ppm for aromatic protons) and mass spectrometry (MS) to verify molecular ions (e.g., m/z 292 [M+23]⁺) .
Q. Q2. How are in vitro cytotoxicity assays designed to evaluate benzo[d]oxazol-2(3H)-one derivatives against cancer cell lines?
A2. Cytotoxicity is assessed using standardized protocols such as the MTT assay. Derivatives are screened against human pancreatic adenocarcinoma (e.g., MIA PaCa-2) and non-small cell lung carcinoma (e.g., A549) cell lines. Compounds like 6l and 6n exhibit IC₅₀ values <10 µM against pancreatic cancer, while 6x shows selectivity for lung carcinoma . Dose-response curves and statistical analysis (e.g., ANOVA) are used to compare potency relative to controls like cisplatin .
Advanced Research Questions
Q. Q3. How can computational pharmacophore modeling guide the design of sigma-1 receptor ligands based on benzo[d]oxazol-2(3H)-one scaffolds?
A3. A 3D pharmacophore model for sigma-1 receptor binding was developed using 31 derivatives, identifying critical features: one positive ionizable site, one hydrogen bond acceptor, and two hydrophobic aromatic regions. Catalyst 4.9 software generated a model with a correlation coefficient (r²) of 0.89, validated via Fischer randomization and leave-one-out tests. This model aids in prioritizing substituents (e.g., 4-fluorophenylpiperazine) that enhance affinity, as seen in SN79 derivatives .
Q. Q4. What strategies resolve contradictions in divergent biological activities (e.g., cytotoxicity vs. metabolic stimulation) of sigma-2 receptor ligands?
A4. Structure-activity relationship (SAR) studies coupled with functional assays differentiate mechanisms. For instance, SN79 derivatives with 6-acetyl and 4-fluorophenylpiperazine groups exhibit cytotoxic IC₅₀ <20 nM in breast cancer cells but stimulate glucose uptake in neuronal models. Competitive binding assays (using [³H]-DTG) and gene knockout models clarify receptor subtype contributions .
Q. Q5. How are TNIK inhibitors derived from benzo[d]oxazol-2(3H)-one evaluated for colorectal cancer therapy?
A5. TNIK (Traf2- and Nck-interacting kinase) inhibition is assessed via kinase activity assays (ADP-Glo™) and apoptosis markers (e.g., caspase-3/7 activation). Derivatives like compound 6b suppress Wnt/β-catenin signaling in HCT116 cells, with IC₅₀ values <100 nM. In vivo efficacy is validated in xenograft models, monitoring tumor volume reduction and histopathology .
Q. Q6. What methodologies enable the design of dual-target ligands combining 5-HT6 antagonism and GABA-A modulation?
A6. Hybrid molecules are synthesized by conjugating 5-HT6-binding fragments (e.g., 3-benzyl-7-piperazinyl-benzo[d]oxazolone) with GABA ethoxy moieties. In vitro binding assays (radioligand displacement with [³H]-LSD for 5-HT6, [³H]-muscimol for GABA-A) and functional cAMP assays confirm dual activity. Molecular docking optimizes linker length and substituent orientation .
Q. Q7. How are green chemistry principles applied to optimize benzoxazolone synthesis?
A7. Solvent-free mechanochemical methods or Ph₃P-I2-mediated reactions minimize waste. For example, zwitterionic intermediates from benzo[d]oxazol-2(3H)-one and secondary amines achieve >90% yield under mild conditions, confirmed by HRMS and ²⁹Si NMR . Life-cycle assessment (LCA) metrics compare energy efficiency to traditional routes .
Methodological Considerations
Q. Q8. What analytical techniques characterize regioselectivity in benzoxazolone alkylation reactions?
A8. Regioselectivity is determined by NOESY NMR to identify proximity between alkyl chains and aromatic protons. For example, 3-(2-bromoethyl) vs. 3-(3-bromopropyl) derivatives show distinct NOE correlations at δ 4.21 ppm (CH₂Br) and δ 3.46 ppm (CH₂CH₂Br), respectively. X-ray crystallography further resolves substituent positioning .
Q. Q9. How are anti-mycobacterial activities of benzoxazolone derivatives validated against Mycobacterium tuberculosis?
A9. Compounds are tested in the Microplate Alamar Blue Assay (MABA) under aerobic conditions. Derivative 6h (IC₅₀ = 0.5 µg/mL) is compared to ciprofloxacin, with checkerboard assays assessing synergism with rifampicin. Cytotoxicity against Vero cells ensures selectivity indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
